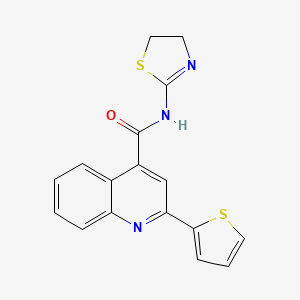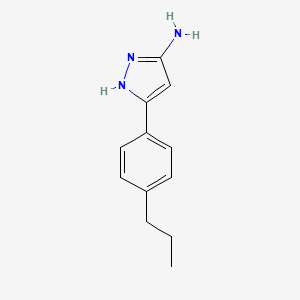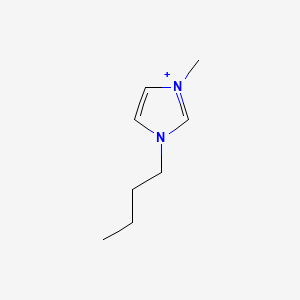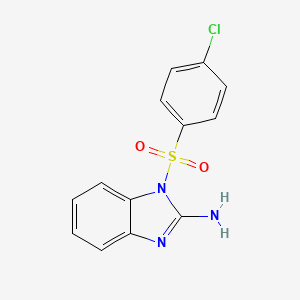![molecular formula C22H25N3O3S B1222503 (E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide](/img/structure/B1222503.png)
(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-2-propenamide is a member of piperazines.
Aplicaciones Científicas De Investigación
PET Dopamine D3 Receptor Radioligands
Carbon-11-labeled carboxamide derivatives, including variations of the (E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide structure, have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These compounds, prepared via O-[(11)C]methylation, showed radiochemical yields of 50-65% and specific activities of 111-148GBq/micromol, suggesting their potential use in neuroimaging applications (Gao et al., 2008).
Tocolytic Activity
The compound 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC), a variant of the (E)-3-(4-methoxyphenyl) structure, exhibited significant inhibition of uterine smooth muscle contractions in non-pregnant rats. This suggests its potential tocolytic activity, which may be mediated through muscarinic receptors (Lucky & Omonkhelin, 2009).
Serotonin Antagonist Activity
Research on analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, which shares a structural similarity to the (E)-3-(4-methoxyphenyl) compound, has led to the development of compounds with improved selectivity and affinity for 5-HT1A receptors. This research indicates the potential of such compounds in targeting specific serotonin receptors (Raghupathi et al., 1991).
Anti-Inflammatory and Analgesic Properties
The derivatives of the compound, such as 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide, showed significant anti-inflammatory and analgesic activities in in vivo models. This suggests their potential therapeutic application in treating inflammation and pain (Okunrobo & Usifoh, 2006).
Fluorescent Ligands for Serotonin Receptors
Long-chain 1-(2-methoxyphenyl)piperazine derivatives, which share structural similarities with (E)-3-(4-methoxyphenyl), have been developed as environment-sensitive fluorescent ligands for 5-HT1A receptors. These compounds show high affinity for these receptors and are promising tools for visualizing 5-HT1A receptors in various models (Lacivita et al., 2009).
Anti-Tuberculosis Activity
The 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, structurally related to (E)-3-(4-methoxyphenyl), have shown potent antitubercular activities against Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Jallapally et al., 2014).
Propiedades
Nombre del producto |
(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide |
|---|---|
Fórmula molecular |
C22H25N3O3S |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide |
InChI |
InChI=1S/C22H25N3O3S/c1-27-18-10-7-17(8-11-18)9-12-21(26)23-22(29)25-15-13-24(14-16-25)19-5-3-4-6-20(19)28-2/h3-12H,13-16H2,1-2H3,(H,23,26,29)/b12-9+ |
Clave InChI |
ZGHUHJMSZAYUMP-FMIVXFBMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1222420.png)

![2-ethoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1222424.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B1222425.png)
![2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B1222426.png)

![3-[(3,4-Difluorophenyl)sulfonylamino]benzoic acid [2-[[(2-methylpropylamino)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1222431.png)

![3,5-Bis[[2-(4-fluorophenyl)-2-oxoethyl]thio]-4-isothiazolecarbonitrile](/img/structure/B1222435.png)
![6-(4-Methoxyphenoxy)-2-imidazo[1,2-b]pyridazinecarboxylic acid ethyl ester](/img/structure/B1222436.png)
![N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1222440.png)

![2-ethoxy-N-[4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl]benzamide](/img/structure/B1222446.png)
![2-[[[(4-Methoxyphenyl)-oxomethyl]amino]methyl]-5-phenyl-3-furancarboxylic acid](/img/structure/B1222448.png)